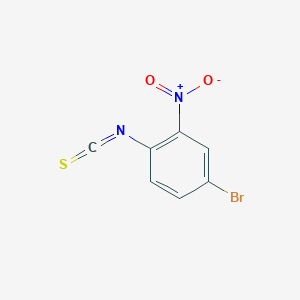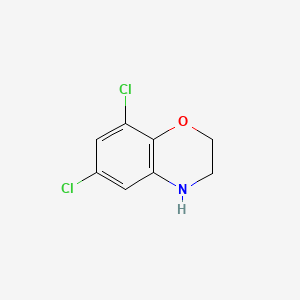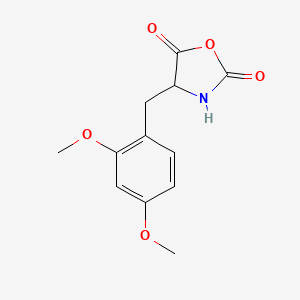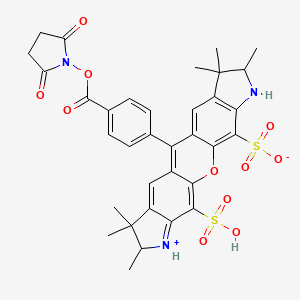
APDye 532 NHS Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APDye 532 NHS Ester is a bright yellow-fluorescent dye that is amine-reactive and commonly used for labeling proteins, antibodies, and other amine-containing biomolecules. This compound is known for its excellent photostability and pH-insensitive emission, making it a valuable tool in various scientific applications, including imaging and flow cytometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of APDye 532 NHS Ester typically involves the reaction of the dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting NHS ester is then purified using techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and solvents to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
APDye 532 NHS Ester primarily undergoes nucleophilic substitution reactions with primary amines. This reaction forms a stable amide bond, which is crucial for its labeling applications .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues in proteins), NHS ester, coupling agents (e.g., DCC)
Major Products
The major product of the reaction between this compound and primary amines is a covalently bonded amide conjugate. This conjugate retains the fluorescent properties of the dye, making it useful for various labeling applications .
Scientific Research Applications
APDye 532 NHS Ester has a wide range of applications in scientific research:
Chemistry: Used for labeling and tracking chemical reactions involving amine-containing compounds.
Biology: Commonly used in fluorescence microscopy and flow cytometry for labeling proteins, antibodies, and nucleic acids.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and quantify biomolecules.
Industry: Employed in the development of biosensors and other analytical tools for detecting specific biomolecules .
Mechanism of Action
The mechanism of action of APDye 532 NHS Ester involves the formation of a covalent bond with primary amines through nucleophilic substitution. The NHS ester group reacts with the amine group, resulting in the formation of a stable amide bond. This covalent attachment ensures that the fluorescent dye remains bound to the target molecule, allowing for accurate detection and imaging .
Comparison with Similar Compounds
APDye 532 NHS Ester is often compared with other similar fluorescent dyes, such as:
- Alexa Fluor 532 NHS Ester
- DyLight 532 NHS Ester
- CF 532 NHS Ester
Uniqueness
This compound stands out due to its high photostability and pH-insensitive emission, which ranges from pH 4 to pH 10. This makes it particularly suitable for applications that require consistent fluorescence under varying pH conditions. Additionally, its bright yellow fluorescence and compatibility with common laser lines (e.g., Nd:YAG) make it a preferred choice for many researchers .
Properties
CAS No. |
477876-64-5 |
|---|---|
Molecular Formula |
C34H33N3O11S2 |
Molecular Weight |
723.8 g/mol |
IUPAC Name |
12-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,8,8,16,16,17-hexamethyl-20-sulfo-2-oxa-6-aza-18-azoniapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),3,5(9),10,12,14,18-heptaene-4-sulfonate |
InChI |
InChI=1S/C34H33N3O11S2/c1-15-33(3,4)21-13-19-25(17-7-9-18(10-8-17)32(40)48-37-23(38)11-12-24(37)39)20-14-22-27(36-16(2)34(22,5)6)31(50(44,45)46)29(20)47-28(19)30(26(21)35-15)49(41,42)43/h7-10,13-16,35H,11-12H2,1-6H3,(H,41,42,43)(H,44,45,46) |
InChI Key |
WHVNXSBKJGAXKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(N1)C(=C3C(=C2)C(=C4C=C5C(=[NH+]C(C5(C)C)C)C(=C4O3)S(=O)(=O)O)C6=CC=C(C=C6)C(=O)ON7C(=O)CCC7=O)S(=O)(=O)[O-])(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[2-(Trifluoromethoxy)phenyl]hydroxylamine](/img/structure/B13705265.png)
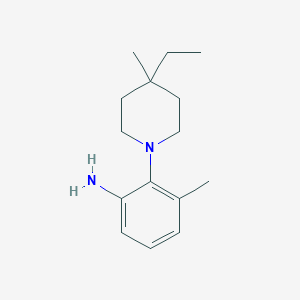
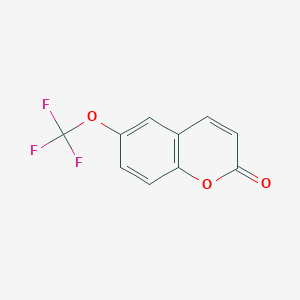
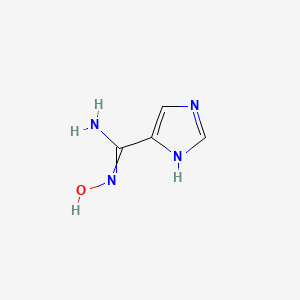
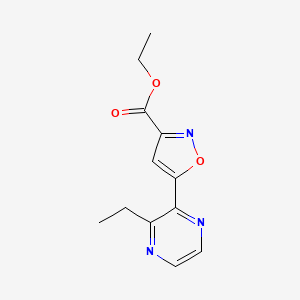

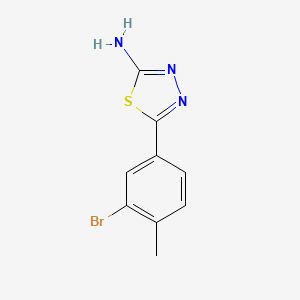
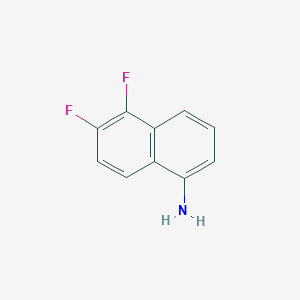
![Methyl 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13705313.png)
![5-Bromo-4-[3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13705320.png)
